molecular formula C12H12O3 B12890233 1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one CAS No. 63183-65-3

1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one

Cat. No.: B12890233
CAS No.: 63183-65-3
M. Wt: 204.22 g/mol
InChI Key: AVSFCDRTWODEIH-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone lies in its specific structure and the resulting biological activities and applications .

Properties

CAS No.

63183-65-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-[6-(methoxymethyl)-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C12H12O3/c1-8(13)11-5-9-3-4-15-12(9)6-10(11)7-14-2/h3-6H,7H2,1-2H3

InChI Key

AVSFCDRTWODEIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CO2)COC

Origin of Product

United States

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